molecular formula C18H21N3O3 B12345772 3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

Cat. No.: B12345772
M. Wt: 327.4 g/mol
InChI Key: BXEWWEMMUUHSOF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide is a benzamide derivative characterized by a pyrazolidine core substituted with a phenyl group and a benzamide moiety bearing two methoxy groups at the 3- and 4-positions. Its molecular formula is C₁₈H₁₇N₃O₃, with a binding affinity of -8.57 kcal/mol for fibroblast growth factor receptor-1 (FGFR-1), as demonstrated in molecular docking studies .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide

InChI

InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22)

InChI Key

BXEWWEMMUUHSOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

JK-P3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide exhibit anticonvulsant properties. A study involving the synthesis of N-substituted isoindoline derivatives highlighted the potential of benzamide derivatives in reducing seizure activity in animal models. These compounds were tested using the subcutaneous pentylenetetrazol test, demonstrating significant anticonvulsant effects at various dosages .

Anti-inflammatory Effects

Benzamide derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biological processes. For instance, benzamides have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.

Interaction with Receptors

Research suggests that this compound may interact with serotonin receptors, contributing to its antidepressant effects. This interaction is essential for modulating mood and anxiety levels in affected individuals .

In Vivo Studies

In vivo studies have demonstrated the efficacy of benzamide derivatives in reducing seizure frequency and intensity in rodent models. For example, one study reported a significant reduction in seizure activity when treated with a related compound at specific dosages, indicating the potential for therapeutic use in epilepsy management .

Clinical Implications

The clinical implications of these findings suggest that this compound could be developed into a therapeutic agent for neurological disorders. Its dual action as an anticonvulsant and anti-inflammatory agent makes it a promising candidate for further development.

Mechanism of Action

JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Binding Affinity and Molecular Interactions

Table 1: FGFR-1 Binding Affinity of Benzamide Derivatives

Compound Binding Energy (kcal/mol) Key Interactions
3,4-Dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide -8.57 Hydrogen bonds (Glu A:562, Ala A:564); π-alkyl (Val A:492, Ala A:512)
(E)-3-(3-Methoxyphenyl)prop-2-enoic acid -6.09 Hydrogen bonds (Leu A:484, Glu A:486); π-alkyl (Tyr A:563, Val A:492)

The target compound exhibits ~40% stronger binding affinity than (E)-3-(3-methoxyphenyl)prop-2-enoic acid, attributed to its dual methoxy substituents and pyrazolidine ring, which enhance hydrophobic interactions and stabilize the FGFR-1 binding pocket .

Inhibitory Activity Against PCAF Histone Acetyltransferase (HAT)

Table 2: PCAF HAT Inhibitory Activity of Benzamide Analogs

Compound Inhibitory Activity (%) Key Structural Features
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 79% Long acyl chain (C14) at 2-position; 3-carboxyphenyl group
Anthranilic acid 34% No acyl chain; simple benzamide scaffold
Target compound (hypothetical projection) N/A Methoxy groups; pyrazolidine core (no acyl chain)

While the target compound lacks a long acyl chain (critical for PCAF HAT inhibition in analogs like compound 17), its methoxy groups may compensate by improving solubility or enabling π-stacking interactions. Notably, anthranilic acid’s low activity (34%) underscores the importance of substituents like acyl chains or methoxy groups in enhancing inhibitory effects .

Structural and Functional Divergence in Neuroleptic Benzamides

Benzamide neuroleptics (e.g., amisulpride, sulpiride) share a core benzamide structure but differ in substituents:

  • Amisulpride : Sulfonyl group at the 4-position.
  • Target compound : Methoxy groups at 3,4-positions and pyrazolidine ring.

Biological Activity

3,4-Dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound this compound features a benzamide core substituted with methoxy groups and a phenylpyrazolidin moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 300.35 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amines under controlled conditions. The synthetic pathway may include several steps such as acylation and cyclization to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA5496.26DNA intercalation
Compound BHCC8276.48Protein kinase inhibition
This compoundMRC-5 (normal)>20Non-selective cytotoxicity

The compound's activity was evaluated using both 2D and 3D cell culture models, revealing higher efficacy in traditional 2D assays compared to more complex 3D environments .

Antimicrobial Properties

In addition to its antitumor potential, derivatives of benzamide compounds have shown promising antimicrobial activities. Research indicates that certain structural modifications enhance their effectiveness against bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL

These findings suggest that the compound may interact with bacterial enzymes or disrupt cell membrane integrity .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth or bacterial survival.
  • Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering cellular responses.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antitumor Efficacy

A study involving the administration of a related benzamide compound in a murine model demonstrated significant tumor reduction compared to control groups. The treated group exhibited a decrease in tumor volume by approximately 50% after four weeks of treatment.

Case Study 2: Antibacterial Testing

In vitro testing against pathogenic bacteria showed that the compound effectively inhibited growth at low concentrations. The results highlighted its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with 5-phenylpyrazolidin-3-amine under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile . Optimization includes:

  • Hazard Analysis: Pre-reaction risk assessments for reagents like O-benzyl hydroxylamine hydrochloride, sodium carbonate, and acetonitrile, focusing on mutagenicity (Ames testing) and thermal stability (DSC data) .
  • Purification: Column chromatography (silica gel) or recrystallization from diethyl ether/pentanes to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

Q. How should researchers characterize the compound’s structural identity and purity?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05 .
  • Spectroscopy: Confirm via 1H^1H/13C^{13}C NMR (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.8 ppm for methoxy groups) and HRMS (expected [M+H]+ ~380.16) .
  • Purity: HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) with >95% purity threshold .

Q. What solvent systems are suitable for solubility and formulation studies?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–7.4). Use nephelometry or UV-Vis spectroscopy for quantification .
  • Formulation: For in vitro assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo studies, use PEG-400/saline mixtures (1:9 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation: Compare IC50 values in enzyme-based (e.g., recombinant TG2 inhibition ) vs. cell-based assays (e.g., BRD4 inhibition ). Control for off-target effects using knockout models or competitive inhibitors.
  • Data Normalization: Adjust for solubility limits (e.g., precipitation in PBS) and metabolic stability (use liver microsomes to assess half-life) .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PubChem 3D conformers (CID: [Insert]) to model interactions with targets like BRD4 or TG2. Validate via molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • ADME Prediction: SwissADME or pkCSM to estimate logP (~2.8), CYP450 inhibition (CYP3A4 > 2C9), and blood-brain barrier penetration (low likelihood) .

Q. How can polymorphism impact crystallographic data interpretation?

Methodological Answer:

  • Screening: Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetone) to induce polymorphs. Analyze via PXRD (Bragg peaks at 2θ = 12.5°, 15.8°) .
  • Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. Compare Rint values (>0.12 suggests twinning) .

Q. What experimental designs assess environmental stability and degradation pathways?

Methodological Answer:

  • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions (pH 5–9). Monitor degradation via LC-MS (major product: 3,4-dimethoxybenzoic acid, m/z 181.05) .
  • Hydrolysis: Incubate in buffers (pH 2, 7, 12) at 37°C. Calculate half-life (t1/2) using first-order kinetics. Detect intermediates via 19F^{19}F-NMR (if applicable) .

Q. How do structural modifications influence mutagenicity and toxicity profiles?

Methodological Answer:

  • Ames II Testing: Compare parent compound vs. analogs (e.g., nitro or trifluoromethyl derivatives). Use S9 liver fractions to assess metabolic activation .
  • In Silico Tools: Derek Nexus or Toxtree to predict structural alerts (e.g., anomeric amides) .

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